sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected amine is then reacted with a triazole derivative to form the desired compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and acetonitrile, and the reactions are typically carried out at ambient temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the triazole ring.
Reduction: Reduction reactions can be used to modify the triazole ring or the Boc-protected amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane and methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized triazole derivatives, while substitution reactions can produce a variety of functionalized triazole compounds .
Scientific Research Applications
Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate involves the interaction of the triazole ring and the Boc-protected amine with various molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then interact with other molecules .
Comparison with Similar Compounds
Similar Compounds
Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,3,4-thiadiazole-2-carboxylate: This compound features a thiadiazole ring instead of a triazole ring, which can lead to different reactivity and applications.
Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3-triazole-4-carboxylate: This compound has a different arrangement of nitrogen atoms in the triazole ring, which can affect its chemical properties and biological activity.
Uniqueness
Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate is unique due to the specific arrangement of the triazole ring and the Boc-protected amine. This combination provides a versatile platform for chemical modifications and applications in various fields of research and industry .
Properties
Molecular Formula |
C9H13N4NaO4 |
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Molecular Weight |
264.21 g/mol |
IUPAC Name |
sodium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C9H14N4O4.Na/c1-9(2,3)17-8(16)10-4-5-11-6(7(14)15)13-12-5;/h4H2,1-3H3,(H,10,16)(H,14,15)(H,11,12,13);/q;+1/p-1 |
InChI Key |
BUDXWBYWPMVCLJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NN1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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